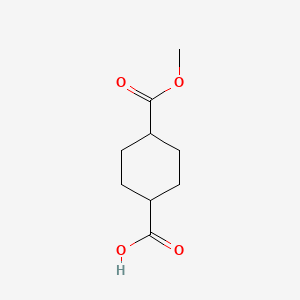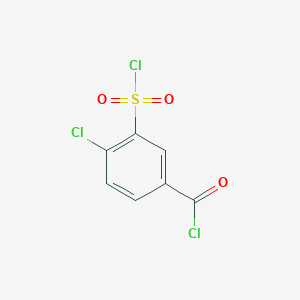
2-Chloro-3-iodobenzoic acid
Overview
Description
2-Chloro-3-iodobenzoic acid is a halogen substituted carboxylic acid . It can be considered as a chlorinated and iodinated derivative of benzoic acid .
Molecular Structure Analysis
The molecular formula of 2-Chloro-3-iodobenzoic acid is C7H4ClIO2 . The molecular weight is 282.46 .Physical And Chemical Properties Analysis
2-Chloro-3-iodobenzoic acid is a solid at room temperature . It has a predicted boiling point of 360.9±27.0 °C and a predicted density of 2.077±0.06 g/cm3 . The predicted pKa value is 2.55±0.25 .Scientific Research Applications
Thermodynamic Studies
2-Chloro-3-iodobenzoic acid, as a variant of iodobenzoic acids, has been a subject of thermodynamic studies. Research on its isomers, such as 2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid, involved sublimation calorimetry, drop calorimetry, and thermal analysis. These studies provided insights into their sublimation enthalpy, vapor pressures, enthalpies of fusion, and triple point temperatures, contributing to our understanding of their physical properties (Tan & Sabbah, 1994).
Biochemical Research
In biochemical research, 2-halobenzoates, including compounds similar to 2-Chloro-3-iodobenzoic acid, have been studied for their degradation pathways. A strain of Pseudomonas aeruginosa was found to degrade various 2-halobenzoates, providing insights into microbial pathways that can impact environmental processes and bioremediation strategies (Higson & Focht, 1990).
Chemistry of Complex Formation
The compound has also been utilized in the formation of binuclear complexes, as seen in studies involving 2-iodobenzoic acid. These research efforts focus on the synthesis and structural analysis of such complexes, contributing to the field of coordination chemistry and material science (Bondarenko & Adonin, 2021).
Organic Synthesis
In organic synthesis, derivatives of iodobenzoic acid like 2-iodoxybenzoic acid (IBX) have been used as oxidizing agents. This application is critical in various synthetic pathways, including the oxidation of alcohols to carbonyl compounds, demonstrating the versatility and importance of these compounds in synthetic organic chemistry (Zhdankin et al., 2005).
Electrosynthesis
Another interesting application is in electrosynthesis, where compounds like 2-iodobenzoic acid are used in the synthesis of hypervalent iodine oxidants. This process represents an environmentally friendly alternative to traditional chemical synthesis, highlighting the role of such compounds in green chemistry (Bystron et al., 2022).
Safety and Hazards
2-Chloro-3-iodobenzoic acid is classified as hazardous under the Hazardous Products Regulations . It is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
2-Chloro-3-iodobenzoic acid could potentially be used as a precursor for the preparation of other cyclic organoiodine (III) derivatives . This is based on the fact that similar compounds like 2-Iodobenzoic acid are commonly used as precursors for the preparation of IBX and Dess–Martin periodinane, both used as mild oxidants .
properties
IUPAC Name |
2-chloro-3-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDAGVGRAVWMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-iodobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(Hydrazinocarbonyl)phenyl]benzamide](/img/structure/B3024019.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile](/img/structure/B3024021.png)



![4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride](/img/structure/B3024027.png)




![Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester](/img/structure/B3024037.png)
![2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol](/img/structure/B3024039.png)